An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Pyridine-4-Boronic Acid
An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Pyridine-4-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-4-boronic acid is a versatile molecular building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique combination of a hydrogen-bond accepting pyridine ring and a hydrogen-bond donating boronic acid group allows for the formation of intricate and predictable supramolecular assemblies.[3] This guide provides a comprehensive technical overview of the crystal structure and hydrogen bonding characteristics of pyridine-4-boronic acid, offering insights into its solid-state behavior and its application in crystal engineering. We will explore the fundamental intermolecular interactions that govern its crystal packing, with a focus on the nuanced role of hydrogen bonding. This document will also present detailed experimental and computational protocols for the characterization of pyridine-4-boronic acid and its derivatives, providing a valuable resource for researchers in the field.
Introduction: The Significance of Pyridine-4-Boronic Acid in Supramolecular Chemistry
Pyridine-4-boronic acid, a white to off-white crystalline solid, has emerged as a critical component in the rational design of functional materials and pharmaceutical compounds.[2] Its utility stems from the dual nature of its functional groups: the pyridine nitrogen, a potent hydrogen bond acceptor, and the boronic acid moiety, which can act as a hydrogen bond donor.[4] This duality allows for the formation of robust and directional hydrogen bonds, leading to the construction of one-, two-, and even three-dimensional supramolecular networks.[3]
The ability to control and predict the solid-state architecture of molecules is a cornerstone of crystal engineering. In this context, pyridine-4-boronic acid serves as an exemplary building block. Its predictable hydrogen bonding motifs, or "synthons," enable the systematic design of co-crystals with desired physical and chemical properties. This has profound implications for the pharmaceutical industry, where the control of solid-state forms can impact a drug's solubility, stability, and bioavailability.[5]
Furthermore, the boronic acid group's ability to form reversible covalent bonds with diols makes pyridine-4-boronic acid a key component in the development of sensors and other responsive materials. Understanding the fundamental principles of its crystal structure and hydrogen bonding is, therefore, paramount for the continued development of these advanced applications.
The Crystal Structure of Pyridine-4-Boronic Acid: A Detailed Analysis
The precise arrangement of molecules in the solid state dictates the macroscopic properties of a material. For pyridine-4-boronic acid, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating its three-dimensional structure.[6]
Crystallographic Data
The crystal structure of pyridine-4-boronic acid has been determined and is available in the Crystallography Open Database (COD) under the following entry numbers: 2230058, 4501719, 4501720, and 7014479.[7] These entries provide the complete set of crystallographic parameters, including the unit cell dimensions, space group, and atomic coordinates, which are essential for a detailed analysis of the crystal packing and intermolecular interactions.
Table 1: Representative Crystallographic Data for Pyridine-4-Boronic Acid
| Parameter | Value | Source |
| Chemical Formula | C₅H₆BNO₂ | [8] |
| Molecular Weight | 122.92 g/mol | [8] |
| Crystal System | To be obtained from COD entries | [7] |
| Space Group | To be obtained from COD entries | [7] |
| Unit Cell Dimensions | ||
| a | To be obtained from COD entries | [7] |
| b | To be obtained from COD entries | [7] |
| c | To be obtained from COD entries | [7] |
| α | To be obtained from COD entries | [7] |
| β | To be obtained from COD entries | [7] |
| γ | To be obtained from COD entries | [7] |
| Volume | To be obtained from COD entries | [7] |
| Z | To be obtained from COD entries | [7] |
Note: The specific values for the crystal system, space group, and unit cell dimensions are to be extracted from the referenced COD entries.
Molecular Geometry
In the solid state, the pyridine ring of pyridine-4-boronic acid is expected to be planar, with the boronic acid group extending from the C4 position. The B(OH)₂ group itself will have a trigonal planar geometry. The relative orientation of the pyridine ring and the boronic acid group is a key conformational feature that influences the overall crystal packing.
Crystal Packing and Supramolecular Assembly
The crystal structure of pyridine-4-boronic acid is dominated by a network of intermolecular hydrogen bonds. These interactions link the individual molecules into a stable, three-dimensional lattice. The primary hydrogen bonding motifs are expected to involve the boronic acid hydroxyl groups as donors and the pyridine nitrogen and boronic acid hydroxyl oxygens as acceptors.
The Central Role of Hydrogen Bonding
Hydrogen bonds are the primary directional forces responsible for the self-assembly of pyridine-4-boronic acid in the solid state. The nature and geometry of these bonds are critical to understanding the material's properties.
Key Hydrogen Bonding Synthons
In the crystal structure of pyridine-4-boronic acid, several key hydrogen bonding synthons are anticipated:
-
O-H···N Heterosynthon: A strong and highly directional hydrogen bond is expected between the boronic acid hydroxyl group and the pyridine nitrogen atom of an adjacent molecule. This is a classic and robust interaction in crystal engineering.[4]
-
O-H···O Homosynthon: The boronic acid groups can form dimeric structures through a pair of O-H···O hydrogen bonds. This is a common motif for boronic acids and carboxylic acids.
-
Chain and Sheet Formation: The interplay of these synthons can lead to the formation of one-dimensional chains or two-dimensional sheets, which then stack to form the full three-dimensional crystal lattice.
Protonated Pyridine-4-Boronic Acid: A Case Study in Charge-Assisted Hydrogen Bonding
In the presence of a strong acid, the pyridine nitrogen can be protonated, forming a pyridinium cation. This has a profound effect on the hydrogen bonding landscape. Computational studies on the protonated pyridine-4-boronic acid dimer have shown that even with the electrostatic repulsion between the two positively charged molecules, stable hydrogen-bonded dimers can exist in the solid phase.[9]
This stability is attributed to a balance of forces, where the repulsive electrostatic terms are compensated by favorable desolvation and exchange terms in a polar environment.[9] The intermolecular region where the hydrogen bonds occur is remarkably similar in both the neutral and charged dimers.[9]
Caption: A diagram illustrating the competing attractive and repulsive forces in the protonated pyridine-4-boronic acid dimer.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough understanding of the crystal structure and hydrogen bonding of pyridine-4-boronic acid.
Synthesis and Crystallization
Protocol for the Synthesis of Pyridine-4-Boronic Acid:
A common synthetic route to pyridine-4-boronic acid involves a Grignard reaction or a lithium-halogen exchange followed by borylation.[2]
-
Starting Material: 4-Bromopyridine hydrochloride.
-
Deprotonation: The hydrochloride is treated with a base to yield free 4-bromopyridine.
-
Grignard Formation/Lithiation: The 4-bromopyridine is reacted with magnesium or an organolithium reagent at low temperature to form the Grignard reagent or the lithiated species.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an acidic aqueous solution to yield pyridine-4-boronic acid.
-
Purification: The product is typically purified by recrystallization.
Protocol for Growing Single Crystals:
Obtaining high-quality single crystals is crucial for SCXRD analysis.[10][11] Slow evaporation is a common and effective method.[10]
-
Solvent Selection: Choose a solvent in which pyridine-4-boronic acid has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating may be used to aid dissolution.
-
Slow Evaporation: Cover the vial with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.[11]
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Crystal Harvesting: Carefully harvest the well-formed, transparent crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Workflow for SCXRD Data Collection and Structure Solution:
Caption: A simplified workflow for determining a crystal structure using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration: The intensities of all the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Data Deposition: The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the energetics and nature of hydrogen bonds.
Protocol for Computational Analysis:
-
Model System: A model system, such as a dimer or a small cluster of molecules, is extracted from the experimentally determined crystal structure.
-
Level of Theory: A suitable level of theory and basis set (e.g., M06-2X/6-311++G(d,p)) is chosen to accurately describe the intermolecular interactions.
-
Geometry Optimization: The geometry of the model system is optimized to find the minimum energy conformation.
-
Interaction Energy Calculation: The strength of the hydrogen bonds is quantified by calculating the interaction energy, with corrections for basis set superposition error (BSSE).
-
Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of the hydrogen bonds, providing further insight into their nature.
Applications and Future Directions
The detailed understanding of the crystal structure and hydrogen bonding of pyridine-4-boronic acid has far-reaching implications:
-
Drug Development: By understanding and controlling the solid-state forms of active pharmaceutical ingredients (APIs) containing the pyridine-4-boronic acid moiety, it is possible to optimize their physical properties and therapeutic performance.
-
Materials Science: The predictable self-assembly of pyridine-4-boronic acid can be harnessed to create novel porous materials, sensors, and nonlinear optical materials.
-
Catalysis: The boronic acid group is a key player in Suzuki-Miyaura cross-coupling reactions, and understanding its solid-state behavior can inform the design of more efficient catalysts.[2]
Future research in this area will likely focus on the design of more complex multicomponent crystals with tailored functionalities, the investigation of polymorphism in pyridine-4-boronic acid and its derivatives, and the development of in-situ crystallization studies to better understand the dynamics of crystal growth.
Conclusion
Pyridine-4-boronic acid is a molecule of fundamental importance in supramolecular chemistry and crystal engineering. Its crystal structure is a testament to the power and predictability of hydrogen bonding in directing molecular self-assembly. This guide has provided a comprehensive overview of its solid-state chemistry, from the details of its crystal packing to the experimental and computational methods used for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design of the next generation of functional materials and therapeutics.
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